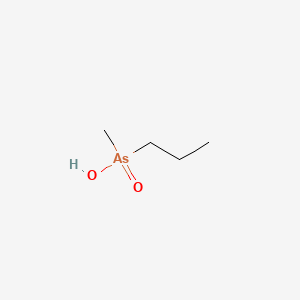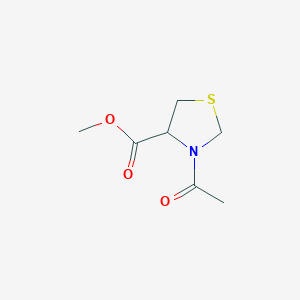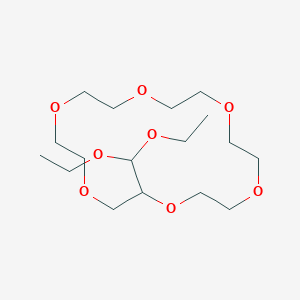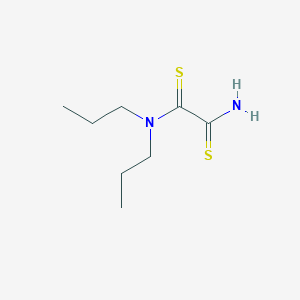
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is a complex organic compound with a unique structure that includes methionine, ornithine, and phenylalanine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of deprotection, activation, and coupling, ensuring high yields and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The diaminomethylidene group can be reduced to a diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Diamine derivatives.
Substitution: Various substituted amides or thiol derivatives.
科学的研究の応用
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
作用機序
The mechanism of action of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can be compared with other similar compounds, such as:
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine
- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine
These compounds share similar structural features but differ in their amino acid composition, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of amino acids, which may confer distinct functional attributes.
特性
CAS番号 |
74012-10-5 |
|---|---|
分子式 |
C20H33N7O3S |
分子量 |
451.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C20H33N7O3S/c1-31-11-9-14(21)18(29)26-15(8-5-10-25-20(23)24)19(30)27-16(17(22)28)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H2,22,28)(H,26,29)(H,27,30)(H4,23,24,25)/t14-,15-,16-/m0/s1 |
InChIキー |
LIUCVVWBDOOJMW-JYJNAYRXSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
正規SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)



![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)



![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
